3,5-Difluoro-4-methoxybenzaldehyde

Organic Synthesis Medicinal Chemistry Material Science

Procure 3,5-difluoro-4-methoxybenzaldehyde (CAS 654-11-5) specifically for its non-interchangeable 3,5-difluoro-4-methoxy substitution pattern. The dual electron-withdrawing fluorine atoms combined with the resonance-donating methoxy group create a unique push-pull electronic system that directs regioselectivity in electrophilic aromatic substitution and nucleophilic additions—an outcome no single-substituent analog can replicate. This aldehyde is the documented key raw material for Combretastatin A4 synthesis and serves as a versatile handle (reductive amination, HWE, heterocycle formation) in medicinal chemistry and agrochemical R&D. Substituting with generic benzaldehydes will alter reaction outcomes, compromise product purity, and deviate from validated synthetic pathways. Confirm ≥98% purity, air-sensitive storage (2–8°C under inert gas), and bulk availability before ordering.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 654-11-5
Cat. No. B1316960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-methoxybenzaldehyde
CAS654-11-5
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1F)C=O)F
InChIInChI=1S/C8H6F2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
InChIKeyKBSLGHDKSCGXKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-4-methoxybenzaldehyde (CAS 654-11-5): A Core Building Block for Fluorinated Aromatic Aldehyde Synthesis and Procurement


3,5-Difluoro-4-methoxybenzaldehyde is an aromatic aldehyde (C8H6F2O2) featuring a unique substitution pattern on the phenyl ring: two electron-withdrawing fluorine atoms at the 3- and 5-positions and one electron-donating methoxy group at the 4-position [1]. This specific arrangement imparts distinct electronic properties that are leveraged in various synthetic applications . It is characterized as a white to light yellow solid with a melting point of 38-40°C, requiring storage under an inert atmosphere at 2-8°C due to its air sensitivity [1].

Why 3,5-Difluoro-4-methoxybenzaldehyde Cannot Be Interchanged with Generic Benzaldehydes: A Basis for Scientific Selection


While 3,5-difluoro-4-methoxybenzaldehyde serves as a generic aldehyde building block, its specific electronic landscape makes it non-interchangeable with simpler or differently substituted analogs. The combination of two strong inductive electron-withdrawing fluorine atoms and a resonance electron-donating methoxy group creates a unique push-pull electronic system that fundamentally alters the reactivity of both the aromatic ring and the aldehyde carbonyl . This is in stark contrast to unsubstituted benzaldehyde or 4-methoxybenzaldehyde, which lack fluorine's electron-withdrawing influence, or 3,5-difluorobenzaldehyde, which lacks the methoxy group's electron-donating capacity [1]. Consequently, substitution patterns in subsequent reactions (e.g., electrophilic aromatic substitution or nucleophilic additions) are governed by the combined directing effects of the 4-methoxy and the 3,5-difluoro groups, a vector that is not replicated by any single-substituent analog [2]. Substitution with a generic alternative would result in a different reaction outcome, altered product purity, and a deviation from validated synthetic pathways.

Quantitative Differentiation of 3,5-Difluoro-4-methoxybenzaldehyde (CAS 654-11-5): Procurement and Research Specifications


Physicochemical Identity and Storage: A Defined Solid-State Compound for Precise Weighing and Handling

3,5-Difluoro-4-methoxybenzaldehyde exists as a crystalline solid at standard laboratory temperatures (melting point = 38-40°C), whereas the closely related structural analog 3,5-difluorobenzaldehyde (CAS 32085-88-4) is a liquid at room temperature (melting point is below ambient) [1][2]. This physical state difference is critical for handling, weighing accuracy, and storage protocols. The compound's higher molar refractivity (39.7 cm³) and predicted logP (2.14) compared to the less-substituted analog also reflect its distinct physicochemical profile .

Organic Synthesis Medicinal Chemistry Material Science

Validated Application Scenarios for Procuring 3,5-Difluoro-4-methoxybenzaldehyde (CAS 654-11-5)


Synthesis of Combretastatin A4 Analogs in Anticancer Research

3,5-Difluoro-4-methoxybenzaldehyde is documented as a crucial raw material for the synthesis of Combretastatin A4, a potent microtubule inhibitor with demonstrated anticancer activity . Researchers focused on developing next-generation vascular disrupting agents would procure this compound specifically to introduce the 3,5-difluoro-4-methoxyphenyl motif into their lead candidates, leveraging the established synthetic route for Combretastatin A4.

Creation of Fluorinated Pharmacophore Libraries via Aldehyde Chemistry

In medicinal chemistry programs targeting improved metabolic stability or enhanced binding affinity, 3,5-difluoro-4-methoxybenzaldehyde serves as a versatile building block . The aldehyde group is a key functional handle for constructing diverse chemotypes (e.g., via reductive amination, Horner-Wadsworth-Emmons reactions, or heterocycle formation). Scientists would purchase this compound to access a specific region of chemical space defined by the unique electronic and steric properties imparted by its 3,5-difluoro-4-methoxy substitution pattern .

Agrochemical Lead Optimization Programs

The compound's utility as a fine chemical intermediate extends to agrochemical research . Given the documented use of fluorinated benzaldehydes in the development of novel herbicides and fungicides [1], this specific building block would be sourced to explore its potential in imparting favorable properties like enhanced bioactivity, altered lipophilicity, or improved environmental degradation profiles in new crop protection agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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